Fmoc-L-Dap(Pentynoyl)-OH

Beschreibung

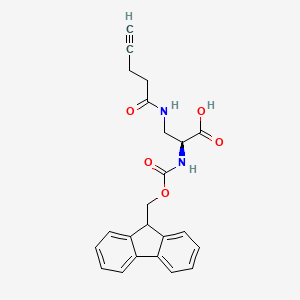

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(pent-4-ynoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c1-2-3-12-21(26)24-13-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h1,4-11,19-20H,3,12-14H2,(H,24,26)(H,25,29)(H,27,28)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEIHIDRFBLIMO-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Fmoc L Dap Pentynoyl Oh

De Novo Synthetic Routes and Optimization

The de novo synthesis of Fmoc-L-Dap(Pentynoyl)-OH, like other unnatural amino acids, is a multi-step process that requires careful planning and optimization, especially for large-scale production. issuu.comnih.gov

Strategies for Incorporating Alkyne Functionality

The introduction of the pentynoyl group, which contains the terminal alkyne, is a key step in the synthesis of this compound. This is typically achieved by acylating the side-chain amino group of a suitably protected L-diaminopropionic acid (L-Dap) derivative with 4-pentynoic acid. The synthesis generally starts from a commercially available, orthogonally protected L-Dap or a precursor like L-serine.

One common strategy involves:

Protection: Starting with L-diaminopropionic acid, the α-amino group is protected with the Fmoc (9-fluorenylmethoxycarbonyl) group, which is stable under the conditions required for side-chain modification but can be removed under mild basic conditions during peptide synthesis. peptide.comnih.gov The side-chain amino group remains available for the next step.

Acylation: The side-chain amino group is then acylated using 4-pentynoic acid. This reaction is typically carried out using standard peptide coupling reagents to form a stable amide bond.

Purification: The final product, this compound, is then purified to a high degree to be suitable for solid-phase peptide synthesis (SPPS). nih.gov

Alternative de novo routes for alkyne-containing amino acids can start from other precursors. For instance, biosynthetic pathways have been discovered in microorganisms like Streptomyces cattleya that produce terminal alkyne-containing amino acids such as β-ethynylserine and L-propargylglycine. chemistryviews.orgnih.govspringernature.comacs.org These natural pathways, which involve enzymes like halogenases and acetylenases, could inspire future chemoenzymatic or fully biological production methods for related compounds. nih.govspringernature.comacs.org

Scalability and Production Considerations

Scaling up the synthesis of this compound from laboratory to industrial quantities presents several challenges. issuu.comnih.goviris-biotech.de Key considerations include the cost and availability of starting materials, the efficiency of each synthetic step, and the robustness of the purification process. nih.gov For large-scale synthesis, optimizing reaction conditions to maximize yield and minimize side products is crucial. This includes fine-tuning parameters like solvent, temperature, and the choice of coupling reagents. nih.gov

The development of efficient, high-throughput synthetic methods is an ongoing area of research. For example, optimizations in the synthesis of similar alkyne-containing amino acids, such as Fmoc-L-homopropargylglycine (HPG), have focused on preventing racemization during key steps like the Seyferth-Gilbert homologation, ensuring high enantiomeric purity in the final product. nih.gov Such strategies are directly applicable to improving the production of this compound. nih.gov

Incorporation into Peptide Sequences via Solid-Phase Peptide Synthesis (SPPS)

This compound is designed specifically for use in Fmoc-based SPPS, a technique that allows for the stepwise assembly of a peptide chain on a solid support. medchemexpress.comuci.eduiris-biotech.de

Optimization of Coupling Conditions

The successful incorporation of this compound into a growing peptide chain depends on the optimization of coupling conditions. Standard coupling reagents used in SPPS, such as HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are generally effective. frontiersin.orgnih.gov However, due to the modified side chain, steric hindrance might necessitate longer coupling times or the use of double coupling to ensure the reaction goes to completion. frontiersin.org The choice of base, such as diisopropylethylamine (DIEA) or 4-methylmorpholine (B44366) (NMM), and the solvent, typically dimethylformamide (DMF), are also critical factors that need to be optimized. uci.edunih.gov

Automation of Fmoc-Based Peptide Synthesis with Alkyne Monomers

Modern peptide synthesis is highly automated, allowing for the rapid and efficient production of complex peptides. formulationbio.comiris-biotech.de Automated synthesizers can perform the repetitive cycles of Fmoc deprotection, amino acid coupling, and washing. iris-biotech.de this compound and other alkyne-containing amino acids are compatible with these automated protocols. nih.govnih.govfrontiersin.org The integration of such modified building blocks into automated SPPS workflows enables the routine synthesis of peptides containing bioorthogonal handles for subsequent "click" modifications. iris-biotech.defrontiersin.org This automation is crucial for creating libraries of modified peptides for screening purposes in drug discovery and proteomics. frontiersin.org

Comparison with Other Fmoc-Protected Diaminopropionic Acid Derivatives in Synthesis

This compound belongs to a family of Fmoc-protected L-diaminopropionic acid derivatives, each with a different side-chain protecting group that imparts unique chemical properties and applications in peptide synthesis. The choice of derivative depends on the specific requirements of the synthetic strategy, particularly the need for orthogonal deprotection schemes.

| Compound | Side-Chain Protection | Deprotection Condition | Primary Application in Synthesis |

| This compound | Pentynoyl (Amide bond) | Stable during SPPS | Introduction of a terminal alkyne for "click chemistry" modifications. medchemexpress.comiris-biotech.de |

| Fmoc-L-Dap(Boc)-OH | Boc (tert-butyloxycarbonyl) | Acidic conditions (e.g., TFA) | Orthogonal protection in Fmoc-SPPS, allowing selective side-chain deprotection and modification. medchemexpress.commedchemexpress.com |

| Fmoc-L-Dap(Alloc)-OH | Alloc (Allyloxycarbonyl) | Palladium-catalyzed conditions | Orthogonal protection, compatible with both Fmoc and Boc strategies, for selective side-chain modification. iris-biotech.depubcompare.ai |

Fmoc-L-Dap(Boc)-OH is widely used when an acid-labile protecting group on the side chain is desired. medchemexpress.com The Boc group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved with acids like trifluoroacetic acid (TFA), allowing for modification of the side-chain amine while the peptide is still on the resin. medchemexpress.commedchemexpress.com

Fmoc-L-Dap(Alloc)-OH offers another level of orthogonality. iris-biotech.de The Alloc group is stable to both the basic conditions for Fmoc removal and the acidic conditions for Boc removal. iris-biotech.de It is selectively removed using a palladium catalyst, providing a third distinct deprotection strategy that is valuable in the synthesis of complex, branched, or cyclic peptides. frontiersin.orgiris-biotech.de

In contrast, the pentynoyl group on This compound is not a protecting group in the traditional sense but a functional moiety. The amide linkage is stable throughout the entire SPPS process. Its purpose is to introduce a reactive alkyne handle into the peptide sequence, which can then be used for post-synthetic modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comiris-biotech.de This makes this compound an essential building block for creating precisely functionalized peptides for a wide range of applications in chemical biology.

Orthogonal Protecting Group Strategies

In the synthesis of complex peptides and other molecules, an orthogonal protecting group strategy is essential. This approach allows for the selective removal of one type of protecting group in the presence of others by using specific, non-interfering reaction conditions. bham.ac.ukorganic-chemistry.org The ability to deprotect one functional group without affecting others is crucial for sequential chemical modifications, such as peptide chain elongation, branching, or side-chain functionalization. bham.ac.uksigmaaldrich.com

The compound this compound is designed to be a component of a well-established orthogonal system in solid-phase peptide synthesis (SPPS). iris-biotech.dechemimpex.com This system primarily involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile groups for the protection of amino acid side chains. researchgate.net

Key Features of the Orthogonal Strategy involving this compound:

Fmoc Group (α-Amine Protection): The Fmoc group is stable under acidic conditions but is readily removed by a secondary amine base, typically a solution of piperidine (B6355638) in an organic solvent. researchgate.net This allows for the sequential addition of amino acids to the N-terminus of a growing peptide chain.

Acid-Labile Side-Chain Protection (The tBu strategy): In the common Fmoc/tBu strategy, the reactive side chains of other amino acids in the peptide sequence (e.g., Lys, Asp, Ser) are protected with groups like tert-butoxycarbonyl (Boc) or tert-butyl (tBu) ethers and esters. These groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA), typically at the end of the synthesis. researchgate.net

Pentynoyl Group (β-Amine Functionality): The pentynoyl group on the side chain of the diaminopropionic acid (Dap) residue is stable to both the basic conditions required for Fmoc removal and the strong acidic conditions used for tBu-based group cleavage. iris-biotech.demedchemexpress.com This stability ensures that the alkyne functionality remains intact throughout the peptide synthesis, ready for post-synthetic modification via reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted cycloadditions. iris-biotech.demedchemexpress.com

Beyond the standard Fmoc/tBu system, more complex orthogonal schemes can be employed, particularly when site-specific modification of the Dap side-chain amine is required before the final cleavage. In such cases, the β-amino group can be protected with a group that can be removed under conditions orthogonal to both Fmoc and tBu cleavage. Examples of such protecting groups used for the side chains of diamino acids are summarized in the table below.

Table 1: Examples of Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Typically Protects | Cleavage Conditions | Orthogonal To |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino group | Piperidine (base) | Acid-labile groups (Boc, tBu), Hydrazine, Mild Acid |

| tert-Butoxycarbonyl | Boc | α-Amino or Side-Chain Amino group | Trifluoroacetic Acid (TFA) | Base-labile groups (Fmoc), Hydrazine, Pd(0) |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Side-Chain Amino group | 2% Hydrazine in DMF | Fmoc, Boc, tBu, Mtt |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Side-Chain Amino group | 2% Hydrazine in DMF | Fmoc, Boc, tBu, Mtt |

| 4-Methyltrityl | Mtt | Side-Chain Amino group | Dilute TFA or Acetic Acid/TFE/DCM | Fmoc, Boc, Dde/ivDde |

| Allyloxycarbonyl | Alloc | Amino group | Pd(0) catalyst | Fmoc, Boc, tBu |

This table presents a summary of common orthogonal protecting groups and their cleavage conditions relevant to Fmoc-based peptide synthesis. organic-chemistry.orgsigmaaldrich.comresearchgate.netub.edu

The use of groups like Dde or ivDde on the side chain of Dap would allow for its selective deprotection on the solid support by treatment with hydrazine, leaving the Fmoc, tBu, and pentynoyl groups untouched. sigmaaldrich.com This would enable a specific chemical modification at the β-amino position before the peptide synthesis is completed.

Stereochemical Control in Synthesis of L-Dap Derivatives

Maintaining stereochemical integrity during the synthesis of amino acid derivatives is critical, as the biological function of peptides and related compounds is highly dependent on their three-dimensional structure. mdpi.comnih.gov For L-Dap derivatives, ensuring the desired (S)-configuration at the α-carbon is a primary challenge and a key focus of synthetic methodologies. mdpi.com

The most common and effective strategy to achieve stereochemical control is to begin the synthesis with a readily available, optically pure starting material from the "chiral pool." For the synthesis of L-Dap derivatives, this often involves starting with a protected form of another amino acid, such as D-serine or L-aspartic acid. mdpi.comacs.org

A prominent synthetic route utilizes protected D-serine to produce orthogonally protected L-Dap methyl esters. mdpi.com This approach leverages the defined stereocenter of the starting material to set the stereochemistry of the final product. The key steps in this process include:

Starting Material: The synthesis begins with an N-terminally protected D-serine derivative, for example, Nα-Fmoc-O-tert-butyl-D-serine. mdpi.com

Conversion to Aldehyde: The carboxylic acid of the serine derivative is reduced, and the resulting alcohol is oxidized under mild conditions to form a protected D-serinaldehyde derivative. This conversion does not affect the stereocenter.

Reductive Amination: The crucial step for introducing the second nitrogen atom is the reductive amination of the aldehyde. mdpi.com This reaction forms a new carbon-nitrogen bond, yielding a protected 2,3-diaminopropanol.

Final Oxidation: The primary alcohol of the diaminopropanol is then oxidized to a carboxylic acid to furnish the final L-Dap derivative. mdpi.com The stereochemistry at the α-carbon, inherited from the D-serine starting material, is preserved throughout this sequence.

Alternatively, reagent-based control can be employed to influence the stereochemical outcome of a reaction. acs.org This involves using specific reagents that favor the formation of one stereoisomer over another. For example, in the synthesis of related amino acids, stereoselective reductions of ketone intermediates have been achieved using bulky reducing agents or specific catalysts to produce the desired allylic alcohol stereoisomer. acs.orgresearchgate.net While published methods for L-Dap synthesis exist, they are often characterized by variable yields and can present challenges in maintaining strict stereochemical control. mdpi.com

Bioconjugation Strategies Mediated by Fmoc L Dap Pentynoyl Oh

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary application for the pentynoyl group introduced by Fmoc-L-Dap(Pentynoyl)-OH. iris-biotech.demedchemexpress.com This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from the terminal alkyne of the pentynoyl side chain and an azide-functionalized molecule. nih.govnih.gov The reaction is highly efficient and specific, proceeding under mild, often aqueous, conditions, which makes it exceptionally suitable for modifying complex biomolecules like peptides. researchgate.net

The kinetics of the CuAAC reaction involving peptides functionalized with a terminal alkyne are generally favorable, leading to high conjugation efficiencies, often exceeding 95%. nih.gov The reaction rate can be influenced by several factors, including the accessibility of the alkyne group, the concentration of reactants, and the specific copper(I) source and ligand system used. mdpi.com While specific kinetic data for peptides derived from this compound are not extensively documented in dedicated studies, the reactivity of the terminal pentynoyl alkyne is expected to be comparable to other terminal alkynes used in peptide conjugation. The position of the alkyne, being at the terminus of a flexible linker on the diaminopropionic acid side chain, generally ensures good accessibility for the catalytic copper complex and the azide-bearing substrate.

Below is a table with representative conditions for CuAAC on a generic alkyne-modified peptide, illustrating typical parameters for achieving high efficiency. Specific optimization may be required for individual peptide sequences.

| Parameter | Condition | Purpose |

| Alkyne-Peptide | 1 equivalent | The substrate to be modified. |

| Azide (B81097) Reagent | 1.5 - 5 equivalents | Ensures complete reaction of the limiting peptide. |

| Copper Source | 0.1 - 1 equivalent (e.g., CuSO₄) | Provides the catalytic Cu(II) precursor. |

| Reducing Agent | 1 - 5 equivalents (e.g., Sodium Ascorbate) | Reduces Cu(II) to the active Cu(I) catalyst in situ. |

| Ligand | 0.5 - 5 equivalents (e.g., THPTA, BTTAA) | Stabilizes the Cu(I) catalyst and accelerates the reaction. |

| Solvent | Aqueous buffer (e.g., PBS, HEPES) with co-solvent (e.g., DMSO, t-BuOH) | Maintains solubility of all components and biological compatibility. |

| Temperature | Room Temperature | Mild conditions prevent degradation of sensitive biomolecules. |

| Reaction Time | 1 - 12 hours | Typically sufficient for near-quantitative conversion. |

The success of CuAAC in bioconjugation hinges on maintaining the catalytically active copper(I) oxidation state in aqueous, oxygen-rich environments where it is prone to oxidation and disproportionation. researchgate.net This is achieved through the use of chelating ligands that stabilize the Cu(I) ion. Tris-triazolylmethylamine ligands are particularly effective. For instance, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is a highly water-soluble and effective ligand that accelerates the reaction and protects the copper catalyst. Another common ligand is tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), though its lower water solubility sometimes necessitates the use of organic co-solvents. mdpi.com These ligands not only enhance reaction rates but also protect sensitive biological molecules from damage by sequestering the copper ions. researchgate.net

Copper-Free Click Chemistry Approaches

While CuAAC is highly effective, the potential cytotoxicity of residual copper can be a concern for in vivo applications. nih.gov This has led to the development of copper-free click chemistry strategies that are compatible with the alkyne handle introduced by this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful copper-free alternative. This reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). nih.gov In this scenario, the peptide would be functionalized with an azide, and the pentynoyl group of this compound would not be the reactive partner. However, the versatility of the Fmoc-L-Dap core allows for the synthesis of derivatives where the side chain is an azide, making the peptide ready for SPAAC with a strained alkyne. The driving force for this reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy and allows the reaction to proceed rapidly at physiological temperatures without a catalyst. nih.gov The lipophilicity of some cyclooctynes can influence the properties of the final conjugate, which should be considered during the design phase. nih.gov

The table below presents representative second-order rate constants for the reaction of a generic azide with various strained alkynes, highlighting the differences in reactivity.

| Strained Alkyne | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Dibenzocyclooctyne | DBCO | ~0.1 - 0.3 |

| Azodibenzocyclooctyne | ADIBO | ~0.9 |

| Bicyclononyne | BCN | ~0.5 - 1.0 |

| Dichlorocyclooctyne | DIBAC | ~1.0 |

| Difluorinated Cyclooctyne | DIFO | ~0.05 |

The pentynoyl alkyne is a suitable dienophile for the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine derivatives. iris-biotech.dersc.org This is an exceptionally fast and bioorthogonal reaction, with second-order rate constants that can be several orders of magnitude higher than those for SPAAC. nih.govnih.gov The reaction between the alkyne-functionalized peptide and a tetrazine-labeled molecule proceeds rapidly under physiological conditions, forming an initial dihydropyridazine (B8628806) adduct that quickly eliminates nitrogen gas to yield a stable pyridazine (B1198779) product. nih.gov The speed and specificity of the tetrazine ligation make it highly suitable for applications requiring rapid conjugation at low concentrations. researchgate.net

Bioorthogonal Functional Group Compatibility

A key advantage of using this compound to introduce an alkyne is the bioorthogonality of the terminal alkyne group. nih.govrsc.org This means the alkyne is chemically inert to the vast majority of functional groups naturally present in biological systems, such as amines, carboxylates, thiols, and hydroxyls. nih.gov This inertness is crucial as it prevents side reactions during peptide synthesis, purification, and, most importantly, during the specific bioconjugation reaction in complex biological media. iris-biotech.de The pentynoyl alkyne does not react with the functional groups found in the 20 proteinogenic amino acids, ensuring that the subsequent click chemistry reaction is highly specific to the intended azide or tetrazine reaction partner.

Applications in Peptide and Protein Engineering and Chemical Biology

Design and Synthesis of Peptide Analogues

The incorporation of non-canonical amino acids is a cornerstone strategy for creating peptide analogues with novel or enhanced properties. Fmoc-L-Dap(Pentynoyl)-OH serves as a synthetic precursor for such analogues, enabling specific modifications that can profoundly influence their biological activity and therapeutic potential.

The presence of the pentynoyl group's terminal alkyne is the key feature enabling the creation of structurally diverse peptides. medchemexpress.com Following the incorporation of the Dap(Pentynoyl) residue into a peptide sequence, the alkyne can be selectively reacted with a wide array of azide-containing molecules. pharmaffiliates.com This allows for the site-specific attachment of various functionalities, including:

Fluorophores and quenchers for imaging and diagnostic probes.

Biotin (B1667282) or other affinity tags for purification and detection.

Polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic profiles.

Other peptides or small molecules to create complex, multifunctional constructs.

This modular approach, facilitated by the bioorthogonal nature of click chemistry, allows for the rapid generation of a library of peptide analogues from a single parent sequence, each with unique structural and functional characteristics.

The modification of peptide backbones and side chains can significantly alter their binding affinity and selectivity for specific receptors. Research on dynorphin (B1627789) A analogues has shown that introducing modifications into the peptide sequence can decrease or maintain binding affinity at opioid receptors. nih.gov The diaminopropionic acid core of this compound is related to polyamines, which are known to be involved in modulating ligand-receptor interactions, such as with N-methyl-D-aspartate (NMDA) receptors. iris-biotech.deiris-biotech.de By using the alkyne handle to attach different chemical moieties, it is possible to fine-tune the steric and electronic properties of the peptide side chain, thereby influencing its interaction with a target receptor. This strategy can be employed to enhance selectivity for a specific receptor subtype or to develop agonists or antagonists with tailored activity profiles.

A major challenge in the development of therapeutic peptides is their susceptibility to degradation by proteases in the body. nih.govnih.gov The incorporation of unnatural amino acids, such as Dap derivatives, is a well-established strategy to increase resistance to enzymatic cleavage. nih.govnih.gov The modification of the peptide bond or the introduction of non-proteinogenic side chains can disrupt the recognition sites for proteases, thereby extending the peptide's half-life in circulation. nih.gov Enhancing structural stability can also improve a peptide's pharmacokinetic properties, including its distribution, metabolism, and excretion, ultimately leading to improved therapeutic efficacy. nih.gov

Table 1: Research Findings on Peptide Analogue Modifications

| Modification Strategy | Objective | Key Finding | Citation(s) |

|---|---|---|---|

| Incorporation of Unnatural Amino Acids | Enhance enzymatic stability | Swapping L-amino acids for D-enantiomers or using other non-canonical residues can provide resistance to proteolytic degradation. | nih.govnih.gov |

| Peptide Bond Replacement | Increase stability and alter receptor binding | Introducing isosteric peptide bond replacements, like ψ[CH2-NH], can create enzymatically stable analogues and modulate receptor binding affinity. | nih.gov |

| Side-Chain Modification via Click Chemistry | Modulate receptor interactions | The diaminopropionic acid structure is related to polyamines, which can influence ligand-receptor interactions (e.g., NMDA receptors). | iris-biotech.deiris-biotech.de |

| Chemical Modification | Improve pharmacokinetic properties | Optimizing a peptide's secondary structure through chemical modification can enhance stability and decrease in vivo degradation. | nih.gov |

Development of Bioconjugates for Targeted Delivery

Bioconjugation involves linking a biologically active molecule to a targeting moiety, such as an antibody, to direct it to a specific site in the body. The alkyne handle introduced by this compound is ideally suited for this purpose, enabling the precise, covalent linkage of peptides to larger biomolecules. chemimpex.com

This compound is explicitly identified as a chemical reagent and linker component for the synthesis of antibody-drug conjugates (ADCs). medchemexpress.commedchemexpress.eumedchemexpress.com ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. issuu.com

In this context, a peptide containing the Dap(Pentynoyl) residue can serve as part of the linker that connects the antibody to the drug payload. The peptide portion of the linker can be designed to be stable in circulation but cleavable by specific enzymes (e.g., cathepsins) present in the target cancer cells. issuu.com The alkyne functionality provides a reliable reaction site for conjugating the peptide linker to an azide-modified drug molecule, facilitating the construction of the final ADC. medchemexpress.com

Engineering of Advanced Biomaterials

The application of this compound extends to materials science, particularly in the creation of functionalized polymers and advanced biomaterials. chemimpex.com The ability of certain Fmoc-amino acids to undergo self-assembly into ordered nanostructures, such as hydrogels, is well-documented. nih.gov These hydrogels can be used for applications like enzyme immobilization and controlled release. By incorporating this compound into a peptide sequence, the alkyne group can be used as a point for cross-linking or for functionalizing the resulting material after self-assembly, creating biomaterials with tailored properties for tissue engineering or drug delivery systems. chemimpex.com

Functionalization of Proteins via Unnatural Amino Acid Incorporation

The introduction of unnatural amino acids (UAAs) into proteins is a powerful technique for imparting novel functions. This compound is instrumental in this process, providing a pentynoyl moiety that acts as a chemical handle for subsequent modifications. iris-biotech.demedchemexpress.com

Recombinant Synthesis via Amber Suppression

A primary method for incorporating UAAs like the pentynoyl-derivatized L-Dap into proteins is through the genetic code expansion technique known as amber stop codon suppression. nih.govyoutube.com This method repurposes the UAG (amber) stop codon, which normally signals the termination of protein synthesis, to encode a UAA instead. nih.govyoutube.com

The process requires an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov The synthetase is specifically designed to recognize the unnatural amino acid and attach it to its corresponding tRNA, which has an anticodon (CUA) that recognizes the UAG codon in the messenger RNA (mRNA). nih.govyoutube.com When the ribosome encounters the amber codon during translation, this charged tRNA delivers the UAA, incorporating it into the growing polypeptide chain. nih.gov Alkyne-bearing amino acids, synthesized using reagents like this compound, are readily incorporated into biomolecules using this amber-suppression-based orthogonal system. iris-biotech.de

This site-specific incorporation allows for precise control over the location of the alkyne handle within the protein's structure. youtube.com The terminal alkyne can then be selectively reacted with an azide-containing molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction. iris-biotech.deissuu.com This enables the attachment of a wide variety of functionalities, including fluorescent dyes, polyethylene glycol (PEG) chains for improved stability, or other bioactive molecules. issuu.comiris-biotech.de

| Key Component | Function |

| This compound | Source of the unnatural amino acid with a pentynoyl (alkyne) handle. |

| Amber (UAG) Codon | Normally a stop signal, repurposed to encode the UAA. nih.gov |

| Orthogonal aaRS/tRNA Pair | Specifically charges the UAA onto a tRNA that recognizes the amber codon. nih.gov |

| Click Chemistry (CuAAC) | Covalently attaches other molecules (e.g., dyes, drugs) to the alkyne handle. iris-biotech.de |

Post-Translational Modification Mimicry

Post-translational modifications (PTMs) are crucial for regulating protein function, but studying them can be challenging due to the often heterogeneous nature of modified proteins produced in cells. researchgate.netnih.gov The incorporation of unnatural amino acids provides a powerful tool to create mimics of PTMs, allowing for detailed investigation of their functional roles. nih.govacs.org

While the pentynoyl group itself does not directly mimic a natural PTM, its incorporation via this compound provides a bioorthogonal handle for the attachment of molecules that do. researchgate.net For instance, after the alkyne-containing amino acid is incorporated into a protein, a synthetic molecule that structurally and chemically resembles a specific PTM (like phosphorylation or acetylation) and also contains an azide (B81097) group can be "clicked" onto the protein. nih.gov

This strategy offers several advantages:

Homogeneity: It allows for the production of a protein population that is 100% modified at a specific site, in contrast to the mixtures often obtained from cellular expression. nih.gov

Precision: The modification can be directed to a precise amino acid location within the protein sequence. acs.org

Versatility: A wide range of PTM mimics can be attached, enabling the systematic study of how different modifications affect protein structure and function. researchgate.net

While some studies use natural amino acids to mimic PTMs (e.g., using aspartic acid to mimic phosphorylation), these substitutes may not accurately reproduce the structural and chemical properties of the actual modification. nih.gov The click-based approach using alkyne handles provides a more precise and flexible platform for creating high-fidelity PTM mimics. researchgate.net

Development of Sensors and Imaging Probes

The unique properties of the pentynoyl group introduced by this compound make it highly valuable for creating sophisticated sensors and imaging probes. The alkyne serves as a versatile anchor point for attaching reporter molecules, such as fluorophores, to proteins or peptides. acs.org

Near-Infrared (NIR) Dyes for Bioimaging Applications

Near-infrared (NIR) fluorescent dyes, which operate in the 700-900 nm wavelength range, are particularly advantageous for in vivo imaging. nih.govnih.gov This is because biological tissues have minimal autofluorescence and lower light scattering in the NIR window, allowing for deeper tissue penetration and higher signal-to-noise ratios. nih.govnih.gov

The development of NIR probes often involves conjugating an NIR dye to a biomolecule that can target a specific cellular component or process. acs.org The click chemistry reaction enabled by the pentynoyl group is an ideal method for this conjugation. iris-biotech.dersc.org

The process typically involves two key steps:

A protein or peptide is synthesized with an alkyne-containing unnatural amino acid, such as that derived from this compound. issuu.com

An NIR dye is chemically synthesized to include an azide group.

These two components are then reacted together using CuAAC click chemistry, which forms a stable triazole linkage, covalently attaching the NIR dye to the specific site on the protein. rsc.org This modular approach allows for the creation of highly specific NIR probes. For example, a peptide that binds to a cancer-specific receptor can be labeled with an NIR dye, creating a probe that can be used to visualize tumors in living organisms. researchgate.net The stability of common NIR dyes can be a limiting factor, but novel scaffolds featuring multiple alkyne handles allow for the construction of more robust and multifunctional probes for applications like dual-modality PET/NIR imaging. acs.org

| Feature | Description | Reference |

| Targeting Moiety | A peptide or protein containing the pentynoyl handle that directs the probe to a specific biological target. | issuu.com |

| Reporter Moiety | An azide-functionalized Near-Infrared (NIR) dye. | nih.govnih.gov |

| Conjugation Method | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry". | rsc.org |

| Advantage of NIR | Low background fluorescence, reduced light scattering, and deep tissue penetration. | nih.govnih.gov |

Mechanistic and Theoretical Investigations Involving Fmoc L Dap Pentynoyl Oh

Computational Modeling of Click Chemistry Reactions

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the thermodynamics and kinetics of the CuAAC reaction, the cornerstone of click chemistry. rsc.orgmdpi.com These theoretical models provide insights into the reaction pathway that are often difficult to capture through experimental methods alone.

The CuAAC reaction is significantly accelerated by a copper(I) catalyst, a phenomenon that has been a major focus of computational analysis. acs.orgbeilstein-journals.org DFT calculations have shown that the uncatalyzed thermal cycloaddition between an azide (B81097) and an alkyne has high activation barriers, calculated to be around 25.7 kcal/mol for the 1,4-regioisomer and 26.0 kcal/mol for the 1,5-regioisomer. mdpi.com These high and nearly identical barriers explain why the uncatalyzed reaction is slow and results in a mixture of regioisomers. mdpi.comnih.gov

In contrast, the copper(I)-catalyzed pathway proceeds with a much lower activation energy. acs.org Computational models have explored the stepwise mechanism, revealing the energetic landscape of the entire catalytic cycle. mdpi.com A key initial step is the formation of a copper(I) acetylide complex from the terminal alkyne provided by a molecule like Fmoc-L-Dap(Pentynoyl)-OH. The energy of this step is highly dependent on the solvent and ligands; for instance, the formation of the copper acetylide from an alkyne and a copper catalyst with a water ligand is exothermic by 11.7 kcal/mol, making it a favorable process. mdpi.comnih.gov

The table below summarizes key energetic data from computational studies, comparing the uncatalyzed and catalyzed reactions.

| Reaction Parameter | Uncatalyzed Reaction | Copper(I)-Catalyzed Reaction |

| Reaction Type | Concerted Cycloaddition | Stepwise Cycloaddition |

| Activation Barrier (1,4-isomer) | ~25.7 kcal/mol mdpi.com | Lowered by ~11 kcal/mol vs. uncatalyzed acs.org |

| Activation Barrier (1,5-isomer) | ~26.0 kcal/mol mdpi.com | Not the favored pathway |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers nih.gov | Exclusively 1,4-disubstituted triazole beilstein-journals.orgnih.gov |

| Acetylide Formation Energy | N/A | Favorable (e.g., -11.7 kcal/mol with H₂O ligand) mdpi.comnih.gov |

These computational findings underscore the remarkable efficiency of the CuAAC reaction, attributing the massive rate acceleration and high regioselectivity to the stepwise mechanism mediated by the copper(I) catalyst. acs.org

Elucidation of Reaction Mechanisms and Intermediates

The mechanism of the CuAAC reaction has been a subject of extensive investigation, moving from initial proposals to a more sophisticated model supported by kinetic, isotopic, and computational studies. mdpi.combeilstein-journals.org Unlike the concerted mechanism of the uncatalyzed Huisgen 1,3-dipolar cycloaddition, the copper-catalyzed version proceeds through a distinct stepwise pathway involving several key intermediates. mdpi.comnih.gov

The catalytic cycle is generally understood to begin with the reaction between a terminal alkyne (from this compound) and a copper(I) source to form a copper(I) acetylide intermediate. beilstein-journals.orgnih.gov The formation of this acetylide is a crucial step that activates the alkyne for reaction with the azide. acs.org While early models considered a mononuclear copper complex, further studies have suggested that multinuclear copper acetylide complexes may be the catalytically active species, depending on the reaction conditions and ligands present. beilstein-journals.orgnih.gov

Following the formation of the copper acetylide, the proposed mechanism involves the following key steps:

Coordination: The organic azide coordinates to the copper acetylide complex. acs.org

Cyclization: The azide then attacks the alkyne carbon, leading to the formation of a six-membered copper-containing metallacycle intermediate. acs.org

Ring Contraction: This intermediate is unstable and undergoes ring contraction to a more stable five-membered triazolyl-copper intermediate.

Protonolysis: The cycle is completed by protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst for the next cycle. acs.org

This stepwise mechanism, illustrated in numerous studies, successfully explains the reaction's high regioselectivity for the 1,4-isomer, as the alternative pathway to the 1,5-isomer is energetically disfavored. mdpi.comnih.gov While CuAAC is the most common reaction for this compound, alternative catalysts like Ruthenium can be used to favor the formation of 1,5-disubstituted triazoles. mdpi.comacs.org

Structure-Reactivity Relationships of Alkyne-Functionalized Amino Acids

The reactivity of alkyne-functionalized amino acids like this compound is governed by the structural and electronic properties of the alkyne group and its local chemical environment. bham.ac.uk The pentynoyl group provides a terminal alkyne, which is essential for the CuAAC reaction, as internal alkynes are generally unreactive under these conditions. acs.orgiris-biotech.de

Several factors influence the reactivity of the alkyne moiety:

Electronic Effects: The rate of the click reaction can be influenced by the electronic density of the alkyne. A study investigating various alkyne-functionalized inks for microcontact printing found that the reactivity in the Huisgen 1,3-dipolar cycloaddition is dependent on the alkyne's electronic properties. researchgate.net Generally, electron-withdrawing groups near the alkyne can increase its electrophilicity and reactivity in certain nucleophilic additions. bham.ac.ukacs.org

Steric Hindrance: The accessibility of the alkyne to the catalyst and the azide partner is critical. The linker connecting the alkyne to the amino acid backbone in this compound is designed to be flexible and long enough to minimize steric hindrance, allowing for efficient reaction.

Conformational Effects: The amino acid structure itself can influence the presentation of the reactive alkyne group. For instance, a study on a pentynoate ester of 4R-hydroxyproline, a structure related to the pentynoyl group, noted that this modification introduces an alkyne into an amino acid that prefers compact conformations. nih.govrsc.org This conformational bias can be a tool for controlling the structure of the resulting peptides. rsc.org

Alternative Reactivity: The pentynoyl group is not limited to click chemistry. Research has shown that pentynoyl amides can undergo a platinum-mediated bond-cleavage reaction. acs.orgnih.gov In this reaction, a platinum complex such as cisplatin (B142131) triggers the cyclization of the pentynoyl amide, leading to the cleavage of the amide bond. acs.org This demonstrates that the structure of the pentynoyl group imparts versatile reactivity that can be exploited for different chemical transformations.

The table below summarizes how structural features can influence the reactivity of alkyne-functionalized amino acids.

| Structural Feature | Influence on Reactivity | Example/Note |

| Alkyne Position | Terminal alkynes are required for CuAAC. | Internal alkynes do not typically participate in CuAAC but may react in Ru-catalyzed cycloadditions. acs.org |

| Electronic Properties | Electron density at the alkyne affects reaction rates. researchgate.net | Electron-withdrawing groups can enhance reactivity towards nucleophiles. acs.org |

| Linker Length/Flexibility | Reduces steric hindrance, improving access to the reactive site. | The diamino propionic acid core with the pentynoyl group provides good accessibility. |

| Conformational Bias | The amino acid scaffold can pre-organize the peptide backbone. | The pentynoate ester of hydroxyproline (B1673980) favors a compact conformation. nih.govrsc.org |

| Functional Group | The pentynoyl amide is susceptible to other metal-mediated reactions. | Can be cleaved by platinum complexes, enabling applications in prodrug activation. acs.org |

Emerging Research Directions and Future Perspectives

Integration with Advanced Bioanalytical and Proteomic Techniques

Fmoc-L-Dap(Pentynoyl)-OH serves as a crucial building block for introducing alkyne groups into peptide sequences. medchemexpress.commedchemexpress.comiris-biotech.demedchemexpress.com This functionality is central to its application in "click chemistry," a set of powerful and selective chemical reactions. medchemexpress.commedchemexpress.comnih.gov The alkyne group within the molecule can readily react with azide-containing molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), or with tetrazines in copper-free conjugations. medchemexpress.commedchemexpress.comiris-biotech.de This bioorthogonal reactivity allows for the precise labeling and detection of proteins and other biomolecules.

In the realm of proteomics, which involves the large-scale study of proteins, this compound facilitates the investigation of post-translational modifications, as well as protein-protein, protein-drug, and protein-metabolite interactions. nih.gov Researchers can incorporate this modified amino acid into proteins, either through chemical synthesis or by using unnatural amino acid mutagenesis. nih.gov Following incorporation, the alkyne handle allows for the attachment of reporter tags, such as biotin (B1667282) for enrichment or fluorescent dyes for imaging, enabling the identification and quantification of specific proteins within complex biological samples. nih.gov This approach is a cornerstone of activity-based protein profiling (ABPP), which has expanded beyond enzyme active sites to the global analysis of amino acid reactivity. nih.gov

| Feature | Description |

| Chemical Group | Contains an alkyne group for click chemistry reactions. medchemexpress.commedchemexpress.com |

| Primary Reaction | Undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules. medchemexpress.commedchemexpress.com |

| Alternative Reaction | Can participate in copper-free conjugations with tetrazines. medchemexpress.commedchemexpress.comiris-biotech.de |

| Application in Proteomics | Enables labeling of proteins for enrichment and detection. nih.gov |

Development of Novel Reaction Conditions and Catalysts for Bioconjugation

The primary bioconjugation reaction involving this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov While highly efficient, the potential cytotoxicity of copper has spurred the development of alternative, copper-free reaction conditions. issuu.com One prominent example is the strain-promoted alkyne-azide cycloaddition (SPAAC), which utilizes strained cyclooctynes like dibenzocyclooctyne (DBCO). issuu.comiris-biotech.de These reactions proceed without the need for a metal catalyst, making them more suitable for applications in living cells and organisms. issuu.com

Another promising copper-free method is the tetrazine ligation, which involves the reaction of the alkyne group with a tetrazine derivative. issuu.com This reaction is known for its extremely rapid kinetics, making it ideal for labeling biomolecules at low concentrations. issuu.com Research is ongoing to optimize these reaction conditions and develop novel catalysts to further enhance the speed, efficiency, and biocompatibility of these conjugation methods. For instance, ligands like Tris(benzyltriazolylmethyl)amine (TBTA) are used to stabilize the copper(I) catalyst and improve reaction outcomes in aqueous environments. iris-biotech.de

| Reaction Type | Catalyst/Reagent | Key Advantage |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | High efficiency and selectivity. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained cyclooctynes (e.g., DBCO) | Copper-free, suitable for living systems. issuu.com |

| Tetrazine Ligation | Tetrazines | Extremely rapid, copper-free. issuu.com |

Expansion into Multi-functional Biomolecular Systems

The ability to precisely incorporate this compound into peptides opens the door to creating complex, multi-functional biomolecular systems. By strategically placing this alkyne-containing amino acid, researchers can attach a variety of molecules with different functionalities to a single peptide scaffold. This allows for the development of sophisticated constructs with tailored properties.

For example, a peptide could be functionalized with both a targeting moiety that directs it to specific cells or tissues and a therapeutic agent. This is a key principle in the design of peptide-drug conjugates (PDCs). researchgate.net Furthermore, the incorporation of imaging agents, such as fluorescent dyes or chelators for radiometals, allows for the simultaneous tracking and delivery of therapeutic payloads. iris-biotech.de The modular nature of click chemistry enables the straightforward assembly of these multi-component systems, facilitating the rapid exploration of different combinations of targeting, therapeutic, and diagnostic agents.

Interdisciplinary Applications in Drug Discovery and Diagnostics

The unique properties of this compound are driving innovation across various interdisciplinary fields, particularly in drug discovery and diagnostics. In drug discovery, this compound is instrumental in the synthesis of peptide-based therapeutics, including antibody-drug conjugates (ADCs). medchemexpress.com The alkyne group provides a convenient handle for attaching potent cytotoxic drugs to antibodies, which then selectively deliver the payload to cancer cells. medchemexpress.com This targeted approach aims to increase the efficacy of the drug while minimizing off-target side effects.

In the field of diagnostics, this compound is used to create peptide probes for detecting specific biomarkers associated with diseases. chemimpex.com These probes can be designed to bind to a particular protein or enzyme and can be labeled with a reporter group for easy detection. Such tools are valuable for early disease diagnosis and for monitoring treatment response. The development of peptide-based biosensors is another active area of research, where the specific binding properties of peptides are combined with signal transduction mechanisms to create sensitive and selective diagnostic devices. chemimpex.com The cyclization of peptides, often facilitated by reactions like CuAAC, can enhance their stability and bioavailability, which is crucial for their development as oral therapeutics. researchgate.net

| Application Area | Role of this compound | Example |

| Drug Discovery | Synthesis of targeted therapeutics. | Antibody-Drug Conjugates (ADCs) for cancer therapy. medchemexpress.com |

| Diagnostics | Creation of probes for biomarker detection. | Peptide-based biosensors for early disease diagnosis. chemimpex.com |

| Therapeutics | Development of stable and bioavailable peptides. | Cyclic peptides for oral drug delivery. researchgate.net |

Q & A

Q. How is Fmoc-L-Dap(Pentynoyl)-OH utilized in peptide synthesis?

this compound serves as a key building block for introducing alkyne functionalities into peptide sequences via standard Fmoc/tBu solid-phase synthesis protocols. The pentynoyl group enables site-specific post-synthetic modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). During synthesis, the compound is coupled to the growing peptide chain using activating agents like HBTU or HATU in DMF, followed by Fmoc deprotection with piperidine. The alkyne group remains inert under these conditions, allowing subsequent click chemistry modifications .

Q. What safety precautions are required when handling this compound?

While specific toxicity data for this compound are limited, general precautions include:

- Storage : Keep at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidation .

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust or vapors .

- Waste disposal : Treat contaminated materials as hazardous waste and consult institutional guidelines for chemical disposal .

Q. What analytical methods validate the incorporation of this compound into peptides?

Post-synthesis validation typically involves:

- HPLC : To assess purity and retention time shifts indicative of alkyne incorporation.

- Mass spectrometry (MS) : To confirm molecular weight matching the expected peptide + pentynoyl group.

- FT-IR or Raman spectroscopy : To verify the presence of characteristic alkyne C≡C stretching vibrations (~2100–2260 cm⁻¹) .

Advanced Research Questions

Q. How can reaction efficiency be optimized for CuAAC with this compound-derived peptides?

Key parameters for CuAAC optimization include:

- Catalyst system : Use Cu(I) sources (e.g., CuBr) with ligands like TBTA to reduce copper toxicity and improve reaction rates.

- Solvent : Aqueous/organic mixtures (e.g., tert-butanol:water) enhance solubility of azide and alkyne components.

- Stoichiometry : Maintain a 1:1–1.2 molar ratio of azide to alkyne to minimize side reactions.

- Temperature : Reactions at 25–37°C for 1–4 hours typically yield >90% conversion. Monitor progress via TLC or MALDI-TOF MS .

Q. What strategies resolve contradictions in alkyne reactivity during multi-step peptide functionalization?

Conflicting reactivity (e.g., oxidation of alkynes or undesired side reactions) can be mitigated by:

- Protection/deprotection : Temporarily mask the alkyne with photolabile or acid-labile groups during incompatible synthesis steps.

- Orthogonal chemistry : Use SPAAC (strain-promoted) instead of CuAAC to avoid copper-induced side reactions in sensitive systems.

- Sequential modifications : Prioritize click reactions before introducing other reactive groups (e.g., thiols or amines) .

Q. How does the pentynoyl side chain influence peptide conformation and stability?

Computational and experimental approaches include:

- Circular dichroism (CD) : Compare secondary structures (α-helix, β-sheet) of peptides with/without the pentynoyl modification.

- Molecular dynamics (MD) simulations : Model steric effects of the pentynoyl group on backbone flexibility.

- Protease resistance assays : Assess stability in serum-containing media to evaluate susceptibility to enzymatic degradation .

Q. What are the limitations of this compound in branched or cyclic peptide design?

Challenges include:

- Steric hindrance : The bulky pentynoyl group may disrupt cyclization efficiency, requiring longer linkers (e.g., PEG spacers).

- Orthogonality conflicts : Competing reactions with other functional groups (e.g., thiols in disulfide bridges) necessitate sequential modification protocols.

- Solubility issues : Hydrophobic pentynoyl groups may reduce aqueous solubility; counter with polar additives (e.g., DMSO or detergents) .

Methodological Notes

- Synthetic protocols : For large-scale synthesis, replace DMF with greener solvents like cyclopentyl methyl ether (CPME) to reduce environmental impact .

- Contradictory data : Discrepancies in reaction yields may arise from batch-to-batch variability in reagent purity. Always validate new batches with control reactions .

- Safety compliance : Adhere to REACH and institutional regulations for handling water-hazardous compounds (water hazard class: 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.